2,3-Dimethylphenoxyacetic acid
Overview
Description
2,3-Dimethylphenoxyacetic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62095. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism by Microorganisms
2,3-Dimethylphenoxyacetic acid, a variant of phenoxyacetic acids, shows a unique interaction with microorganisms. For instance, Alcaligenes eutrophus JMP 134, a bacterium, can co-oxidize 2,4-dimethylphenoxyacetic acid (a related compound) but cannot use it as a growth substrate. This process results in the production of a dead-end metabolite, (+)-4-carboxymethyl-2,4-dimethylbut-2-en-4-olide, highlighting a specific metabolic pathway in bacteria (Pieper, Engesser, & Knackmuss, 1990).
Environmental Impact and Dissipation
Research on the dissipation of 2,4-Dichlorophenoxyacetic acid (2,4-D, a related compound) in soils demonstrates that its environmental impact varies depending on its form (amine salt or ester). Studies showed equivalent rates of dissipation in soil, irrespective of the form applied. This research is crucial for understanding the environmental behavior of similar compounds like this compound (Wilson, Geronimo, & Armbruster, 1997).
Biodegradation in Water Treatment
In the context of water pollution and treatment, the biodegradation of MCPA (2-methyl-4-chlorophenoxyacetic acid, a structurally similar compound) in anoxic conditions was explored. An anoxic sequencing batch reactor (SBR) showed potential for high-level MCPA removal, highlighting the possibility of using similar methods for treating water contaminated with this compound and related compounds (Chouhan, Bello-Mendoza, & Wareham, 2017).
Chemical Synthesis and Derivatives
In chemical synthesis, this compound and its derivatives are of interest. One study involved the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid, a related compound, which was then used to produce various benzofuro[2,3-c]pyrazol-3(1H)-ones. Such studies demonstrate the potential applications of this compound in organic synthesis (Hogale, Shirke, & Kharade, 1995).
Agronomy and Herbicide Efficacy
This compound may have implications in agronomy, given the efficacy of related compounds like 2,4-D in controlling preharvest fruit drop in citrus. Various forms of 2,4-D, including dimethylamine salt and acid, have been evaluated for their effectiveness in fruit drop control, suggesting potential avenues for exploring this compound in similar applications (Anthony & Coggins, 1999).
Safety and Hazards
2,3-Dimethylphenoxyacetic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
It is known that this compound is a substrate for the enzyme 2,3-dihydroxybenzoate decarboxylase . This enzyme is involved in the decarboxylation of 2,3-dihydroxybenzoate, a process that is crucial in certain metabolic pathways .
Mode of Action
The mode of action of 2,3-Dimethylphenoxyacetic acid involves its interaction with the enzyme 2,3-dihydroxybenzoate decarboxylase. The compound travels through a V-shaped tunnel in the enzyme, and the side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions . This interaction is direction-dependent, meaning it varies depending on whether the reaction is proceeding in the forward or reverse direction .
Biochemical Pathways
The compound’s interaction with 2,3-dihydroxybenzoate decarboxylase suggests it may play a role in the metabolic pathways involving the decarboxylation of 2,3-dihydroxybenzoate .
Pharmacokinetics
As a small organic molecule with a molecular weight of 180205 , it is likely to have good bioavailability.
Result of Action
Its interaction with 2,3-dihydroxybenzoate decarboxylase suggests it may influence the enzyme’s activity and thus affect the metabolic pathways involving the decarboxylation of 2,3-dihydroxybenzoate .
Action Environment
Factors such as ph can influence the direction of enzyme-catalyzed reactions , which may in turn affect the compound’s action.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDBMBYECMTQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183582 | |
Record name | 2,3-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-63-9 | |
Record name | 2-(2,3-Dimethylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2935-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Xylyloxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2935-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-xylyloxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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